Filanesib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

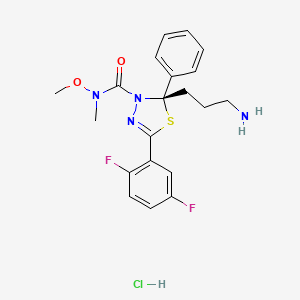

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAIFVHCDONNPS-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385020-40-5 | |

| Record name | Filanesib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385020405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FILANESIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N98S79PF2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Target of Filanesib Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filanesib hydrochloride (ARRY-520) is a potent and highly selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end directed motor protein essential for the establishment and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[3][4] By inhibiting KSP's ATPase activity, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in rapidly proliferating cancer cells.[1][2] This targeted mechanism of action makes Filanesib a promising therapeutic agent, particularly in hematological malignancies, and represents a distinct approach from traditional microtubule-targeting agents.[5][6]

The Molecular Target: Kinesin Spindle Protein (KSP/Eg5/KIF11)

KSP is a member of the kinesin-5 subfamily of motor proteins and plays a crucial role in the early stages of mitosis.[3][7] It functions as a homotetramer, crosslinking and sliding antiparallel microtubules apart. This action generates an outward force that pushes the duplicated centrosomes away from each other, a fundamental step in the formation of a bipolar spindle.[7] Inhibition of KSP disrupts this process, preventing centrosome separation and resulting in the collapse of the nascent spindle into a monoastral (monopolar) structure, where all chromosomes are arranged around a single spindle pole.[2][8] This aberrant formation activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptosis.[6]

Mechanism of Action of this compound

Filanesib is a non-competitive inhibitor of KSP.[9] Structural studies have revealed that Filanesib binds to an allosteric pocket on the KSP motor domain, distinct from the ATP and microtubule binding sites.[5][10] This binding locks the KSP protein in a conformation that is unable to hydrolyze ATP effectively, thereby inhibiting its motor function.[10]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of Filanesib

| Assay Type | Target | Cell Line/System | IC50 / EC50 | Reference(s) |

| KSP ATPase Inhibition | Human KSP | Enzymatic Assay | 6 nM | [9] |

| Anti-proliferative Activity | Various | HCT116 (Colon) | 0.7 nM | [9] |

| Anti-proliferative Activity | Various | HeLa (Cervical) | 0.4 - 14.4 nM | [9] |

| Anti-proliferative Activity | Various | Multiple Myeloma Cell Lines | Potent Activity | [8] |

| G2/M Cell Cycle Arrest | Various | HeLa (Cervical) | 3.13 - 6.25 nM | [9] |

| G2/M Cell Cycle Arrest | Various | Hepatoblastoma Cells | 10 nM | [11] |

Table 2: Clinical Efficacy of Filanesib in Multiple Myeloma (Phase II Study)

| Treatment Group | Patient Population | Overall Response Rate (ORR) | Overall Survival (OS) | Reference(s) |

| Filanesib Monotherapy | Heavily pretreated, relapsed/refractory | 16% | 19.0 months | [12][13] |

| Filanesib + Dexamethasone | Refractory to lenalidomide, bortezomib, and dexamethasone | 15% | 10.7 months | [12][13] |

Experimental Protocols

KSP ATPase Activity Assay

This protocol is based on a generic colorimetric assay to measure inorganic phosphate (Pi) generated by KSP's ATPase activity.

Materials:

-

Recombinant human KSP protein

-

Paclitaxel-stabilized microtubules

-

This compound

-

Assay Buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM EGTA, 2 mM MgCl2, 1 mM DTT, 10 µM paclitaxel)

-

ATP

-

Phosphate detection reagent (e.g., malachite green-based)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, microtubules, and KSP protein.

-

Add the diluted Filanesib or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of, for example, 100 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the generated inorganic phosphate by adding the phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Filanesib concentration.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the effect of Filanesib on cell viability.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Filanesib or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Immunofluorescence Staining for Monopolar Spindles

This protocol describes the visualization of monopolar spindles induced by Filanesib.

Materials:

-

Cancer cell line cultured on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with an effective concentration of Filanesib (e.g., 10 nM) for a duration sufficient to induce mitotic arrest (e.g., 24 hours).

-

Fix the cells with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with the permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in the blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI in the blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using the mounting medium.

-

Visualize and quantify the percentage of cells with monopolar spindles using a fluorescence microscope.[8]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following Filanesib treatment.

Materials:

-

Cancer cell line

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of Filanesib for a defined period (e.g., 24 hours).

-

Harvest the cells (including any floating cells) and wash them with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer by measuring the DNA content.

-

Quantify the percentage of cells in the G2/M phase of the cell cycle.[11]

Signaling Pathways and Logical Relationships

KSP/Eg5 in Mitotic Spindle Formation

The following diagram illustrates the central role of KSP/Eg5 in establishing a bipolar spindle during mitosis.

Caption: Role of KSP/Eg5 in mitosis and its inhibition by Filanesib.

Experimental Workflow for Assessing Filanesib Activity

This diagram outlines the logical flow of experiments to characterize the effects of Filanesib.

Caption: Experimental workflow for characterizing Filanesib's activity.

References

- 1. Structure of Microtubule-Trapped Human Kinesin-5 and Its Mechanism of Inhibition Revealed Using Cryoelectron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory Mechanisms that Control Mitotic Kinesins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]

The Discovery and Development of Filanesib Hydrochloride: A Technical Guide

An In-depth Analysis of a Novel Kinesin Spindle Protein Inhibitor for Cancer Therapy

This technical guide provides a comprehensive overview of the discovery and development timeline of Filanesib hydrochloride (ARRY-520), a potent and selective inhibitor of the kinesin spindle protein (KSP). It is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical journey of this targeted anticancer agent.

Introduction to Filanesib and its Target: Kinesin Spindle Protein (KSP)

Filanesib is a small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein that is essential for the formation of a bipolar mitotic spindle during cell division.[2] By inhibiting KSP, Filanesib disrupts the separation of centrosomes, leading to the formation of monopolar spindles, which in turn triggers mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[2][3] This targeted mechanism of action offered the promise of a therapeutic window, potentially sparing non-dividing healthy cells and avoiding the neurotoxicity often associated with other anti-mitotic agents like taxanes.[3]

Discovery and Preclinical Development Timeline

While the precise initial synthesis date is not publicly detailed, the development of Filanesib by Array BioPharma became evident through scientific publications starting in 2009.

Key Preclinical Milestones:

-

Early 2000s (Presumed Discovery Phase): Based on the timeline of similar drug discovery programs, the initial identification of the chemical scaffold and optimization of the lead compound likely occurred in the early to mid-2000s. This would have involved high-throughput screening and medicinal chemistry efforts to identify potent and selective KSP inhibitors.[4]

-

2009: First Major Publications: Two significant in vitro studies were published, demonstrating the potential of Filanesib. One study highlighted its anti-tumor activity in epithelial ovarian cancer cells, noting it did not induce pro-tumor effects seen with paclitaxel. The other study detailed its ability to potently induce cell cycle block and apoptosis in acute myeloid leukemia (AML) cells via the mitochondrial pathway.[5]

-

Preclinical Proof-of-Concept: In vivo studies in various xenograft models demonstrated significant anti-tumor activity, with partial or complete responses observed in the majority of models tested.[3] Hematological tumors were found to be particularly sensitive.[3]

Preclinical Quantitative Data

The preclinical development phase generated crucial data on the potency and selectivity of Filanesib.

| Parameter | Value | Cell Lines/Assay Conditions | Reference |

| KSP ATPase Inhibition (IC50) | 6 nM | Human KSP enzymatic assay | [6] |

| Anti-proliferative Activity (EC50) | 0.4 - 14.4 nM | Broad range of human and rodent tumor cell lines | [6] |

| In Vivo Efficacy | Complete tumor elimination | RPMI-8226 multiple myeloma, HL-60 & MV4-11 AML mouse xenograft models (at 20 mg/kg/day) | [1] |

Clinical Development Timeline

The clinical development of Filanesib focused primarily on hematological malignancies, particularly multiple myeloma and acute myeloid leukemia.

Key Clinical Milestones:

-

March 2009: Enrollment begins for the first-in-human Phase 1/2 study (NCT00821249) in patients with relapsed/refractory multiple myeloma.[7]

-

2012: A clinical trial in patients with advanced myeloid leukemias was halted due to a relative lack of clinical activity.[5]

-

December 2013: Phase 2 results presented at the American Society of Hematology (ASH) annual meeting showed a 16% overall response rate in heavily pretreated multiple myeloma patients.[8]

-

2015: A first-in-human Phase 1 study in advanced solid tumors was published, establishing the maximum tolerated dose (MTD).[9]

-

2017: Publication of the Phase 1/2 study in multiple myeloma, detailing safety, efficacy, and the identification of α1-acid glycoprotein (AAG) as a potential biomarker of response.[8]

-

2021: Final analysis of a Phase 1 trial of Filanesib in combination with bortezomib and dexamethasone was published, showing encouraging activity, particularly in patients with specific cytogenetic abnormalities.[10]

Clinical Trial Data

Clinical trials provided essential information on the safety, pharmacokinetics, and efficacy of Filanesib in patients.

Table 1: Phase 1 Dose-Escalation and MTD in Solid Tumors

| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |

| Day 1 of a 21-day cycle | 2.50 mg/m²/cycle | Neutropenia | [9] |

| Days 1 & 2 of a 14-day cycle | 2.50 mg/m²/cycle | Neutropenia | [9] |

| Days 1 & 2 of a 14-day cycle with prophylactic filgrastim | 3.20 mg/m²/cycle | Not specified | [9] |

Table 2: Phase 2 Efficacy in Relapsed/Refractory Multiple Myeloma (NCT00821249)

| Treatment Arm | Overall Response Rate (ORR) | Median Overall Survival (OS) | Patient Population | Reference |

| Filanesib Monotherapy | 16% | 19.0 months | Prior bortezomib and immunomodulatory agent treatment | [8] |

| Filanesib + Dexamethasone | 15% | 10.7 months | Refractory to lenalidomide, bortezomib, and dexamethasone | [8] |

Table 3: Pharmacokinetic Parameters of Filanesib

| Parameter | Value | Patient Population | Reference |

| Half-life (t½) | ~70 hours | Advanced solid tumors | [9] |

| Exposure | Dose-proportional increases | Advanced solid tumors | [9] |

Experimental Protocols

Detailed experimental protocols are essential for understanding the data generated during the development of Filanesib. Below are generalized protocols based on the available literature.

KSP ATPase Inhibition Assay (Generalized)

This assay measures the ability of a compound to inhibit the ATPase activity of the KSP motor protein, which is essential for its function.

-

Reagents: Recombinant human KSP enzyme, microtubules, ATP, a phosphate detection reagent (e.g., malachite green), and test compound (Filanesib).

-

Procedure:

-

KSP enzyme is incubated with microtubules in an assay buffer.

-

Serial dilutions of Filanesib are added to the enzyme/microtubule mixture.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of inorganic phosphate released is measured using a phosphate detection reagent and a spectrophotometer.

-

-

Data Analysis: The concentration of Filanesib that inhibits 50% of the KSP ATPase activity (IC50) is calculated from a dose-response curve.

Cell Cycle Analysis by Flow Cytometry (Generalized)

This method is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a compound.

-

Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with various concentrations of Filanesib or vehicle control for a specified duration.

-

Cell Staining:

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase to remove RNA.

-

Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI.

-

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting histograms of DNA content are analyzed to quantify the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]

In Vivo Xenograft Tumor Model (Generalized)

These models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Filanesib or a vehicle control is administered according to a defined schedule and route (e.g., intravenous or intraperitoneal).

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed.

-

Data Analysis: The change in tumor volume over time is compared between the treated and control groups to determine the anti-tumor efficacy of the compound.

Visualizations

The following diagrams illustrate key concepts in the development and mechanism of action of Filanesib.

Caption: Mechanism of action of Filanesib.

Caption: Filanesib drug development workflow.

Conclusion

The development of this compound represents a targeted approach to cancer therapy by specifically inhibiting the KSP motor protein. While it demonstrated promising preclinical activity and manageable safety in early clinical trials, its development has faced challenges, including limited efficacy in some cancer types and the emergence of other novel therapies. The identification of the biomarker AAG highlights the importance of patient selection in targeted therapy. The journey of Filanesib provides valuable insights into the development of KSP inhibitors and the broader field of anti-mitotic cancer drugs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Filanesib Hydrochloride: Chemical Structure and Properties

Filanesib hydrochloride, also known as ARRY-520, is a potent and highly selective small-molecule inhibitor of the kinesin spindle protein (KSP), which has been investigated for its potential as an antineoplastic agent, particularly in the treatment of multiple myeloma.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and a summary of key experimental findings for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Filanesib. It is a synthetic compound belonging to the class of organic compounds known as phenylbutylamines.[4] The chemical and physical properties are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride | [5] |

| Synonyms | ARRY-520 hydrochloride, this compound [USAN] | [5] |

| CAS Number | 1385020-40-5 | [5] |

| Molecular Formula | C₂₀H₂₃ClF₂N₄O₂S | [5][6] |

| Molecular Weight | 456.94 g/mol | [7] |

| SMILES | CN(C(=O)N1--INVALID-LINK--(CCCN)C3=CC=CC=C3)OC.Cl | [5] |

| InChI Key | CTAIFVHCDONNPS-BDQAORGHSA-N | [4][5][8] |

Table 1: Chemical Identifiers and Properties of this compound.

Solubility

This compound exhibits the following solubility characteristics:

| Solvent | Solubility | Concentration (Molar) | Source(s) |

| DMSO | 84 mg/mL | 183.83 mM | [9] |

| DMSO | 91 mg/mL | 199.15 mM | [9] |

Table 2: Solubility of this compound. Note: The use of fresh DMSO is recommended as moisture can reduce solubility.[9]

Mechanism of Action

Filanesib is a potent, selective, and noncompetitive inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[10][11] KSP is an ATP-dependent microtubule motor protein crucial for the formation of bipolar spindles during the early stages of mitosis.[3][10] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of monopolar spindles.[4][10] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[10][12]

A key advantage of targeting KSP is its specific role in mitosis. Unlike tubulin-targeting agents (e.g., taxanes), KSP is not involved in postmitotic processes like neuronal transport.[10] This specificity means Filanesib is not associated with the peripheral neuropathy commonly observed with other antimitotic agents.[10]

Preclinical and Clinical Efficacy

Filanesib has demonstrated significant anti-proliferative activity in a wide range of preclinical models and has been evaluated in several clinical trials.

In Vitro Activity

Filanesib shows subnanomolar potency in both enzymatic and cellular assays.[4] It is effective against a broad spectrum of human tumor cell lines, including leukemias and solid tumors.[11]

| Assay Type | Target/Cell Line | IC₅₀ / EC₅₀ | Source(s) |

| Enzymatic Assay | Human KSP | IC₅₀: 6 nM | [13][11][12] |

| Cell Proliferation | Various human and rodent tumor cell lines | EC₅₀: 0.4 nM - 14.4 nM | [11] |

| Cell Proliferation | HCT-15 (Colon) | EC₅₀: 3.7 nM | [14] |

| Cell Proliferation | NCI/ADR-RES (Ovarian, drug-resistant) | EC₅₀: 14 nM | [14] |

| Cell Proliferation | K562/ADR (Leukemia, drug-resistant) | EC₅₀: 4.2 nM | [14] |

| Cell Proliferation | Type II EOC (Epithelial Ovarian Cancer) | GI₅₀: 0.0015 µM (1.5 nM) | [14] |

Table 3: In Vitro Potency of Filanesib.

Clinical Trials

Filanesib has been evaluated in Phase 1 and 2 clinical trials, primarily in patients with advanced solid tumors and relapsed/refractory multiple myeloma.[2][15]

| Trial Phase | Patient Population | Treatment Regimen | Key Findings | Source(s) |

| Phase 1 | Advanced Solid Tumors | Filanesib monotherapy (1-hr IV infusion) | MTD: 2.50 mg/m²/cycle. DLTs: primarily neutropenia. No neurotoxicity observed. Evidence of KSP inhibition in patient biopsies. | [15] |

| Phase 1/2 | Relapsed/Refractory Multiple Myeloma | Filanesib monotherapy | MTD: 1.50 mg/m²/day (Days 1 & 2 of 14-day cycles) with filgrastim support. Overall Response Rate (ORR): 16%. | [2][3][16] |

| Phase 2 | Relapsed/Refractory Multiple Myeloma | Filanesib + Dexamethasone | ORR: 15%. Responders correlated with low baseline levels of α1-acid glycoprotein (AAG). | [2][17] |

| Phase 1/2 | Relapsed/Refractory Multiple Myeloma | Filanesib + Bortezomib + Dexamethasone | ORR: 43%. Favorable safety profile. Encouraging activity in patients with 1q21 gain and t(11;14). | [16] |

Table 4: Summary of Key Clinical Trial Data for Filanesib.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducing and building upon scientific findings. The following sections outline the methodologies used in key studies of Filanesib.

KSP Inhibition Assay (IC₅₀ Determination)

While the specific proprietary assay details are not fully public, a representative KSP inhibition assay generally involves the following steps:

-

Reagents: Recombinant human KSP motor domain, microtubules, ATP, and a phosphate detection agent (e.g., malachite green).

-

Procedure:

-

KSP enzyme is incubated with varying concentrations of Filanesib in a microplate.

-

Microtubules are added to the mixture.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The plate is incubated to allow for ATP hydrolysis by KSP.

-

The reaction is stopped, and the amount of inorganic phosphate released is quantified using a colorimetric agent.

-

-

Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration, and the IC₅₀ value is determined using a standard dose-response curve fitting model.

Cell Proliferation Assay (EC₅₀ Determination)

The anti-proliferative effects of Filanesib are typically measured using a cell viability assay such as the MTT or CellTiter-Glo assay.

-

Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of Filanesib for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment (MTT Example):

-

MTT reagent is added to each well and incubated, allowing viable cells to convert the tetrazolium salt into formazan crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: Absorbance values are normalized to untreated controls, and the EC₅₀ is calculated by plotting the percentage of cell viability against the drug concentration.

Clinical Trial Methodology (Phase 1/2 Study in Multiple Myeloma - NCT00821249)

This open-label study was designed to assess the safety, tolerability, and efficacy of Filanesib.[2]

-

Patient Population: Patients with relapsed/refractory multiple myeloma who had received prior therapies.[2]

-

Phase 1 (Dose Escalation):

-

A standard 3+3 dose-escalation design was used to determine the Maximum Tolerated Dose (MTD).[15]

-

Filanesib was administered as an IV infusion on Days 1 and 2 of a 14-day cycle.[2]

-

Dose-limiting toxicities (DLTs), such as febrile neutropenia, were monitored. Prophylactic filgrastim was incorporated to manage neutropenia.[2]

-

-

Phase 2 (Expansion Cohorts):

-

Patients were enrolled into cohorts to receive Filanesib at the MTD, either as a single agent or in combination with low-dose dexamethasone.[2]

-

The primary endpoint was the Overall Response Rate (ORR), assessed using standard criteria for multiple myeloma.

-

-

Pharmacokinetics and Biomarker Analysis:

References

- 1. Filanesib - Wikipedia [en.wikipedia.org]

- 2. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C20H23ClF2N4O2S | CID 72942033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Compound: this compound (CHEMBL3544920) - ChEMBL [ebi.ac.uk]

- 7. GSRS [precision.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Filanesib | C20H22F2N4O2S | CID 44224257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 15. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancernetwork.com [cancernetwork.com]

The Pharmacodynamics of Filanesib Hydrochloride: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of Filanesib hydrochloride (ARRY-520), a selective inhibitor of the kinesin spindle protein (KSP), in various cancer cell lines. Filanesib has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of hematological and solid tumor models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts in oncology.

Core Mechanism of Action

Filanesib is a potent and selective, noncompetitive inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end-directed motor protein that is essential for the formation of a bipolar mitotic spindle during cell division.[3][4] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of monopolar spindles.[3][4] This disruption of the mitotic machinery activates the spindle assembly checkpoint, causing a prolonged arrest of cancer cells in the G2/M phase of the cell cycle.[1][2] This sustained mitotic arrest ultimately triggers apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.[2]

Quantitative Analysis of Filanesib Activity

Filanesib exhibits potent cytotoxic and anti-proliferative effects across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50), effective concentration (EC50), and growth inhibition (GI50) values are summarized below.

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| HCT-116 | Colorectal Carcinoma | IC50 | 0.7 | [2] |

| HCT-15 | Colorectal Adenocarcinoma | EC50 | 3.7 | [1] |

| NCI/ADR-RES | Ovarian Cancer (Drug-Resistant) | EC50 | 14 | [1] |

| K562/ADR | Chronic Myelogenous Leukemia (Drug-Resistant) | EC50 | 4.2 | [1] |

| HeLa | Cervical Cancer | EC50 (Apoptosis) | 0.001 - 0.1 | [2] |

| Type II EOC | Epithelial Ovarian Cancer | GI50 (48h) | 1.5 | [1] |

| OCI-AML3 | Acute Myeloid Leukemia | - | Induces G2/M arrest at 1 nM | [1] |

Note: The sensitivity of different cancer cell lines to Filanesib can vary. For instance, multiple myeloma cell lines with higher basal expression levels of the pro-apoptotic protein BAX have shown increased sensitivity to Filanesib.[3]

Key Signaling Pathways

Filanesib's induction of apoptosis is primarily mediated through the intrinsic mitochondrial pathway. A critical aspect of this process is the interplay between the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein BAX.[3]

Caption: Filanesib-induced signaling pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of Filanesib.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Filanesib on cancer cell lines.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following Filanesib treatment.

Methodology:

-

Cell Treatment: Culture cancer cells and treat them with Filanesib at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

-

Annexin V-negative/PI-negative cells: Live cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle after Filanesib treatment.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with Filanesib and harvest them as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins, such as Mcl-1 and BAX, following Filanesib treatment.

Methodology:

-

Protein Extraction: Treat cells with Filanesib, harvest them, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Mcl-1, anti-BAX) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-cancer agent that effectively targets the kinesin spindle protein, leading to mitotic arrest and apoptosis in a variety of cancer cell lines. This guide provides a comprehensive overview of its pharmacodynamics, offering valuable data and methodologies for researchers in the field of oncology. Further investigation into the intricate signaling pathways and potential resistance mechanisms will be crucial for the successful clinical development and application of Filanesib and other KSP inhibitors.

References

- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 4. mdpi.com [mdpi.com]

A Deep Dive into Filanesib Hydrochloride: Unraveling its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Filanesib hydrochloride (formerly ARRY-520), a potent and selective inhibitor of the kinesin spindle protein (KSP), and its profound effects on cell cycle progression. By elucidating the intricate signaling pathways and cellular consequences of KSP inhibition, this document serves as a critical resource for researchers and clinicians working on novel anti-cancer therapeutics.

Core Mechanism of Action: Inducing Mitotic Arrest

This compound targets KSP (also known as Eg5 or KIF11), a motor protein essential for the establishment of a bipolar mitotic spindle during cell division.[1][2] KSP is responsible for pushing the two centrosomes apart, a critical step for proper chromosome segregation.[3] By non-competitively inhibiting the ATPase activity of KSP, Filanesib prevents this centrosome separation, leading to the formation of aberrant monopolar spindles.[3][4] This disruption of the mitotic machinery activates the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][5] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[4][6]

Quantitative Analysis of Filanesib's Potency and Cellular Effects

The efficacy of Filanesib has been quantified across various cancer cell lines, demonstrating its potent anti-proliferative and pro-apoptotic activities. The following tables summarize key quantitative data from preclinical studies.

| Parameter | Value | Context | Reference |

| IC₅₀ (Human KSP) | 6 nM | In vitro ATPase activity assay | [4] |

| EC₅₀ (Anti-proliferative) | 0.4 nM - 14.4 nM | Broad range of human and rodent tumor cell lines | [4] |

| GI₅₀ (Type II EOC cells) | 0.0015 µM (48 hours) | Ovarian cancer cell lines | [7] |

Table 1: In Vitro Potency of this compound

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| HeLa | 3.13-6.25 nM (44 hours) | Dose-dependent accumulation of cells in G2/M phase | [4] |

| Multiple Myeloma (MM.1S) | Monotherapy (48 hours) | 49% of cells in S and G2/M phases (compared to 36% in control) | [1][8] |

| Multiple Myeloma (MM.1S) | Combination with Pomalidomide + Dexamethasone (48 hours) | 44% of cells in G2/M arrest | [1] |

| OCI-AML3 | 1 nM (24 hours) | Substantial G2/M cell cycle block | [7] |

Table 2: Effect of Filanesib on Cell Cycle Distribution

| Cell Line | Treatment | Effect on Apoptosis | Reference |

| HeLa | 0.001-0.1 nM (36 hours) | Dose-dependent induction of apoptosis | [4] |

| Multiple Myeloma (MM.1S) | Monotherapy | 58% of apoptotic cells were in G2/M phase | [1][8] |

| Multiple Myeloma (MM.1S) | Combination with Pomalidomide + Dexamethasone | 88% of apoptotic cells were in proliferative phases (G2/M) | [1][8] |

Table 3: Induction of Apoptosis by Filanesib

Experimental Protocols

To facilitate the replication and further investigation of Filanesib's effects, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of Filanesib.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MM.1S) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[9]

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).[9]

-

Viability Assessment: Utilize a CellTiter-Glo Luminescent Cell Viability Assay to measure ATP levels, which correlate with the number of viable cells.[9]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle following Filanesib treatment.

Protocol:

-

Cell Treatment: Culture cells with the desired concentrations of Filanesib for the appropriate time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye such as propidium iodide (PI) or Draq5.[1] Draq5 can be used for simultaneous analysis of cell cycle and apoptosis with Annexin-V.[8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G1, S, and G2/M phases.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.

Apoptosis Assay by Annexin-V Staining

Objective: To detect and quantify apoptosis induced by Filanesib.

Protocol:

-

Cell Treatment: Treat cells with Filanesib as described above.

-

Staining: Harvest the cells and resuspend them in Annexin-V binding buffer. Add fluorescently labeled Annexin-V and a viability dye (e.g., PI or 7-AAD).

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin-V positive cells are undergoing apoptosis.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin-V positive) and distinguish between early (PI/7-AAD negative) and late (PI/7-AAD positive) apoptotic cells.

Western Blot Analysis

Objective: To analyze the expression levels of key cell cycle and apoptosis-related proteins.

Protocol:

-

Cell Lysis: Treat cells with Filanesib, harvest, and lyse them in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-Histone H3, PARP, BAX, MCL-1).[1]

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Molecular Cascade and Experimental Design

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the signaling pathway affected by Filanesib and a typical experimental workflow.

Caption: Signaling pathway of Filanesib-induced mitotic arrest.

Caption: General experimental workflow for studying Filanesib's effects.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the dependency of cancer cells on proper mitotic progression. Its potent inhibition of KSP leads to a cascade of events culminating in G2/M arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the clinical applications and potential combination therapies involving Filanesib. A thorough understanding of its mechanism of action is paramount for optimizing its therapeutic potential and identifying patient populations most likely to benefit from this innovative anti-cancer agent.

References

- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study for patients who may be refractory to Velcade or Revlimid: A KSP Inhibitor - HealthTree for Multiple Myeloma [healthtree.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The therapeutic potential of cell cycle targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Filanesib Hydrochloride: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filanesib hydrochloride (also known as ARRY-520) is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a crucial motor protein for establishing a bipolar spindle during mitosis.[3][4] Inhibition of KSP by Filanesib leads to the formation of monopolar spindles, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis in proliferating cancer cells.[1][3][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound is a noncompetitive inhibitor of the human KSP. By binding to an allosteric site on the KSP motor domain, it prevents the protein from carrying out its essential function in separating centrosomes during the early stages of mitosis.[2][5] This disruption of the mitotic spindle apparatus activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][4] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2]

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 / EC50 | Reference |

| KSP Enzymatic Assay | - | 6 nM | [2] |

| Cell Proliferation | HCT116 | Not Specified | [2] |

| Cell Proliferation | Wide range of human and rodent tumor cell lines | 0.4 nM - 14.4 nM | [2] |

Table 2: Cellular Effects of this compound

| Effect | Cell Line | Concentration | Duration | Result | Reference |

| G2/M Arrest | HeLa | 3.13 - 6.25 nM | 44 hours | Dose-dependent increase in G2/M population | [2] |

| Apoptosis | HeLa | 0.001 - 0.1 nM | 36 hours | Dose-dependent induction of apoptosis | [2] |

| Cytotoxicity | Type II EOC cells | 0.003 - 3 µM | 24 - 48 hours | Time-dependent decrease in cell viability | [2] |

| Caspase-2 Activation | Not Specified | 3 µM | 6 - 24 hours | Time-dependent activation of caspase-2 | [2] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of Filanesib on the proliferation of cancer cells.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

96-well plates

-

MTS reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the Filanesib dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Caption: Workflow for the MTS cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for determining the effect of Filanesib on cell cycle progression.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis induced by Filanesib.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Filanesib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Cell Viability Assay with Filanesib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Filanesib hydrochloride in cell viability assays. Detailed protocols, data interpretation, and visualization of key pathways are included to facilitate research and development efforts in oncology.

Introduction

This compound (ARRY-520) is a potent and selective small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of the bipolar mitotic spindle and the proper segregation of chromosomes during mitosis.[1][4] By inhibiting KSP, Filanesib disrupts mitotic spindle formation, leading to cell cycle arrest in mitosis and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][3][4] This targeted mechanism of action makes Filanesib a promising therapeutic agent in various oncology settings, particularly in hematological malignancies and solid tumors.

Mechanism of Action

This compound is a noncompetitive inhibitor of KSP, binding to an allosteric site on the motor domain of the protein.[5] This binding prevents the conformational changes required for ATP hydrolysis and microtubule sliding. The inhibition of KSP's function leads to the formation of monopolar spindles, where the centrosomes fail to separate.[1][3] This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged mitotic arrest. Ultimately, this sustained arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4][5]

Signaling Pathway Diagram

References

- 1. Filanesib | C20H22F2N4O2S | CID 44224257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes: Detecting Apoptosis Induced by Filanesib Hydrochloride

Introduction

Filanesib (also known as ARRY-520) is a highly selective, potent inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for establishing the bipolar mitotic spindle required for proper chromosome segregation during cell division.[3] By inhibiting KSP, Filanesib disrupts centrosome separation, leading to the formation of aberrant monopolar spindles.[3][4] This triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[5][6] Prolonged mitotic arrest ultimately culminates in programmed cell death, or apoptosis, making Filanesib a promising anti-cancer agent, particularly in highly proliferative tumors like multiple myeloma.[1][3][4]

These application notes provide a detailed overview of the molecular pathways involved in Filanesib-induced apoptosis and offer comprehensive protocols for its detection and quantification in a research setting.

Mechanism of Action: Filanesib-Induced Apoptotic Pathway

Filanesib treatment initiates a cascade of events beginning with mitotic arrest, which primarily engages the intrinsic (mitochondrial) apoptotic pathway.[7] A key event following KSP inhibition is the depletion of the pro-survival protein Mcl-1.[3][8] This destabilizes the balance of Bcl-2 family proteins, leading to the activation and mitochondrial translocation of the pro-apoptotic protein BAX.[3][8] Other proteins, such as Bim and Noxa, also play a role in this process.[7][8] The activation of BAX at the mitochondrial outer membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3 and caspase-7, the executioners of apoptosis.[5][8] These caspases cleave critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

Caption: Signaling pathway of Filanesib-induced apoptosis.

Data Presentation: Quantifying the Effects of Filanesib

The following tables summarize expected quantitative data from experiments assessing apoptosis and cell cycle arrest after treating a cancer cell line (e.g., MM.1S multiple myeloma cells) with Filanesib.

Table 1: Apoptosis Levels by Annexin V/PI Staining

| Treatment (48h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Vehicle Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |

| Filanesib (10 nM) | 44 ± 3.5 | 35 ± 2.9 | 21 ± 1.7 |

Table 2: Cell Cycle Distribution Analysis

| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 58 ± 2.5 | 25 ± 1.9 | 17 ± 1.5 |

| Filanesib (10 nM) | 20 ± 1.8 | 16 ± 1.3 | 64 ± 4.1 |

Table 3: Relative Expression of Key Apoptotic Proteins by Western Blot

| Treatment (24h) | Cleaved PARP (Fold Change) | Mcl-1 (Fold Change) | Cleaved Caspase-3 (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| Filanesib (10 nM) | 4.8 | 0.3 | 5.2 |

Experimental Workflow

A typical workflow for investigating Filanesib-induced apoptosis involves parallel processing for different analytical endpoints to correlate molecular events with cellular outcomes.

Caption: General workflow for apoptosis detection.

Detailed Experimental Protocols

Protocol 1: Apoptosis Quantification by Annexin V & Propidium Iodide Staining

Principle: This flow cytometry-based assay identifies different cell populations. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[10]

Materials:

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS), cold

-

Treated and control cells

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect cells after treatment. For adherent cells, gently trypsinize and collect the supernatant, as apoptotic cells may detach. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge as in step 1 after each wash.

-

Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples on a flow cytometer within one hour.[9] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Data Interpretation:

-

Annexin V- / PI-: Live, healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

Protocol 2: Cell Cycle Analysis to Detect G2/M Arrest

Principle: Filanesib-induced mitotic arrest leads to an accumulation of cells in the G2/M phase.[6] This can be quantified by staining DNA with a fluorescent dye like Propidium Iodide (after cell fixation and permeabilization) and measuring fluorescence intensity by flow cytometry. The amount of DNA is proportional to the fluorescence signal.

Materials:

-

Treated and control cells

-

PBS, cold

-

70% Ethanol, ice-cold

-

PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample as described in Protocol 1, Step 1.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA to prevent non-specific staining.

-

Analysis: Analyze the samples on a flow cytometer.

Data Interpretation:

-

Generate a histogram of fluorescence intensity.

-

The first peak (2n DNA content) represents the G0/G1 population.

-

The second peak (4n DNA content) represents the G2/M population.

-

The area between the peaks represents the S phase population.

-

A significant increase in the G2/M peak compared to the control indicates cell cycle arrest.[11]

Protocol 3: Western Blotting for Key Apoptotic Markers

Principle: Western blotting allows for the semi-quantitative detection of specific proteins in a cell lysate. This is crucial for confirming the engagement of the molecular machinery of apoptosis.

Materials:

-

Treated and control cells

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-Cyclin B1, anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After harvesting, wash cells with cold PBS and lyse the pellet in RIPA buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Interpretation:

-

Cleaved PARP/Caspase-3: Increased band intensity indicates activation of the execution phase of apoptosis.[8]

-

Mcl-1: Decreased band intensity is consistent with Filanesib's mechanism of action.[3]

-

Cyclin B1: Accumulation indicates mitotic arrest.[11]

-

β-actin: Should show consistent band intensity across all lanes, confirming equal protein loading.

References

- 1. Filanesib - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Filanesib Hydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Filanesib hydrochloride (also known as ARRY-520), a selective inhibitor of Kinesin Spindle Protein (KSP), in preclinical mouse models. The following protocols are based on peer-reviewed studies and are intended to guide researchers in designing and executing in vivo experiments.

Mechanism of Action

Filanesib is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a motor protein essential for the formation of the bipolar spindle during mitosis.[2] By inhibiting KSP, Filanesib disrupts the separation of centrosomes, leading to the formation of monopolar spindles.[1][2] This mitotic arrest ultimately triggers apoptotic pathways and subsequent cell death, particularly in rapidly dividing cancer cells.[1][2] The sensitivity of myeloma cells to Filanesib may be linked to the decrease in the anti-apoptotic protein MCL-1 during mitotic blockade.[3]

Diagram of Filanesib's Mechanism of Action

Caption: Filanesib inhibits KSP, leading to mitotic arrest and apoptosis.

Data Presentation: Dosing and Administration in Mice

The following tables summarize the dosing regimens of this compound used in various mouse models as reported in the literature.

| Tumor Model | Mouse Strain | Drug(s) | Dosage | Route | Schedule | Reference |

| Multiple Myeloma Xenograft | CB17-SCID | Filanesib | 10 mg/kg | i.p. | 2 days per week | [3] |

| Ovarian Cancer Xenograft | Female nude mice | Filanesib | 20 mg/kg, 30 mg/kg | i.p. | Every 4 days for 3 cycles (q4dx3) | [4] |

| Hepatoblastoma PDX | Not Specified | Filanesib | 20 mg/kg | Oral | Every fourth day | [5] |

| Multiple Myeloma Subcutaneous Plasmacytoma | CB17-SCID | Filanesib in combination with Pomalidomide and Dexamethasone | Filanesib: 10 mg/kg | i.p. | 2 days per week | [3][6] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of this compound to mice.

Protocol 1: Intraperitoneal Administration of Filanesib in a Multiple Myeloma Xenograft Model

This protocol is adapted from a study investigating the synergistic effects of Filanesib with other anti-myeloma agents.[3][6]

1. Animal Model:

-

Species: Mouse

-

Strain: CB17-Severe Combined Immunodeficiency (SCID)

-

Tumor Model: Subcutaneous plasmacytoma induced by injection of human multiple myeloma cells (e.g., MM.1S).

2. Materials:

-

This compound (ARRY-520)

-

Vehicle solution (e.g., sterile saline, or as specified by the manufacturer's formulation data)

-

Sterile syringes and needles (e.g., 27-gauge)

-

Calipers for tumor measurement

-

Animal balance

3. Experimental Workflow:

Caption: Workflow for in vivo efficacy studies of Filanesib.

4. Procedure:

- Tumor Inoculation: Subcutaneously inject human multiple myeloma cells into the flanks of CB17-SCID mice.

- Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size. Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

- Drug Preparation: Prepare this compound solution at the desired concentration (e.g., for a 10 mg/kg dose) in the appropriate vehicle.

- Administration: Administer Filanesib via intraperitoneal (i.p.) injection at a volume appropriate for the mouse's weight. For a 10 mg/kg dose, this is typically administered two days a week.[3]

- Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

- Endpoint: Continue treatment until the pre-defined endpoint is reached, which could be a specific tumor volume, a set time point, or signs of toxicity.

Protocol 2: Oral Administration of Filanesib in a Hepatoblastoma Patient-Derived Xenograft (PDX) Model

This protocol is based on a study evaluating the efficacy of Filanesib in hepatoblastoma PDX models.[5]

1. Animal Model:

-

Species: Mouse

-

Strain: Immunocompromised (e.g., NOD/SCID)

-

Tumor Model: Patient-derived xenografts (PDX) of hepatoblastoma.

2. Materials:

-

This compound (ARRY-520)

-

Vehicle for oral administration

-

Oral gavage needles

-

Sterile syringes

-

Calipers

-

Animal balance

3. Procedure:

- Tumor Implantation: Surgically implant hepatoblastoma PDX tissue subcutaneously into immunocompromised mice.

- Tumor Growth and Randomization: Monitor tumor growth and randomize mice into treatment groups once tumors are established.

- Drug Preparation: Formulate Filanesib for oral administration at the target concentration (e.g., for a 20 mg/kg dose).

- Administration: Administer the Filanesib formulation orally using a gavage needle every fourth day.[5]

- Monitoring: Regularly measure tumor volume and body weight to evaluate treatment response and animal welfare.[5]

- Endpoint: The study is concluded based on pre-determined criteria such as tumor growth delay or signs of adverse effects.

Concluding Remarks

The provided protocols and data offer a foundational guide for the in vivo use of this compound in mice. Researchers should adapt these protocols based on their specific experimental design, tumor model, and institutional animal care and use guidelines. Careful monitoring for both efficacy and toxicity is crucial for successful and ethical animal studies. Preclinical studies have demonstrated that Filanesib has significant anti-tumor activity in various models, including multiple myeloma and hepatoblastoma.[3][5]

References

- 1. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]

Application Notes and Protocols for Western Blot Analysis of KSP Expression Following Filanesib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, by Western blot in response to treatment with the KSP inhibitor, Filanesib (ARRY-520). This document includes experimental design considerations, a step-by-step protocol, and data interpretation guidelines.

Introduction